molecular formula C8H14O4 B043729 Ethyl 4-acetoxybutanoate CAS No. 25560-91-2

Ethyl 4-acetoxybutanoate

Cat. No. B043729
CAS RN: 25560-91-2
M. Wt: 174.19 g/mol
InChI Key: KMPQIYXXLIFPKA-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxybutanoate (EAB) is a chemical compound with the molecular formula C8H14O4 . It is a minor component of the odor profile of ripe pineapples, but in its pure form, it has a smell more similar to sour yogurt .


Synthesis Analysis

EAB can be synthesized by the reaction of gamma-butyrolactone and ethyl acetate with sodium ethoxide .


Molecular Structure Analysis

The molecular structure of EAB consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 174.1944 .


Physical And Chemical Properties Analysis

EAB is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 231.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.8±3.0 kJ/mol, and the flash point is 107.4±21.0 °C . The index of refraction is 1.423, and the molar refractivity is 42.7±0.3 cm3 .

Scientific Research Applications

Safety and Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

properties

IUPAC Name

ethyl 4-acetyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPQIYXXLIFPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402111
Record name Ethyl 4-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetoxybutanoate

CAS RN

25560-91-2
Record name Ethyl 4-(acetyloxy)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25560-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetoxy butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ACETOXY BUTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R622BPD8K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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